4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
CAS No.: 2279123-01-0
Cat. No.: VC6894833
Molecular Formula: C12H12ClN3O2
Molecular Weight: 265.7
* For research use only. Not for human or veterinary use.
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide - 2279123-01-0](/images/structure/VC6894833.png)
Specification
CAS No. | 2279123-01-0 |
---|---|
Molecular Formula | C12H12ClN3O2 |
Molecular Weight | 265.7 |
IUPAC Name | 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide |
Standard InChI | InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3 |
Standard InChI Key | QWVRDCLSWUANNR-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
Introduction
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The compound's structure includes a benzamide moiety substituted with a dimethylamino group and a chloromethyl-functionalized oxadiazole ring.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Oxadiazole Ring: A cyclization reaction using hydrazides and carboxylic acids or derivatives under oxidative conditions.
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Introduction of the Chloromethyl Group: Chloromethylation is achieved using chlorinating agents such as thionyl chloride.
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Attachment of the Benzamide Moiety: The benzamide is introduced via amide coupling reactions using N,N-dimethylaniline derivatives.
Characterization
The compound is characterized using advanced spectroscopic techniques:
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NMR Spectroscopy: Confirms the chemical shifts of protons and carbons in the oxadiazole and benzamide moieties.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for amides).
Antimicrobial Activity
Oxadiazoles are known for their antimicrobial properties, making this compound a candidate for studies against bacterial and fungal strains.
Drug Development
The presence of reactive groups like chloromethyl allows for modifications to improve pharmacokinetics and binding affinity in drug design.
Toxicity and Safety
Preliminary studies on similar compounds indicate that toxicity levels depend on the substitution pattern on the oxadiazole ring. In vitro assays are necessary to evaluate cytotoxicity, mutagenicity, and environmental impact.
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